Z-His-NH2

Descripción general

Descripción

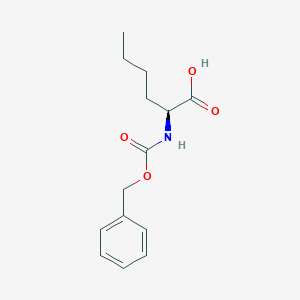

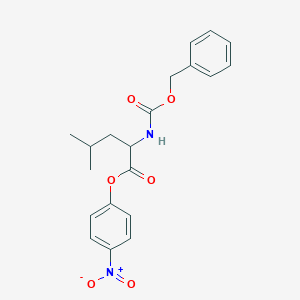

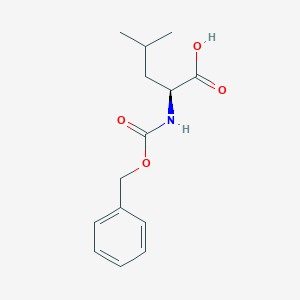

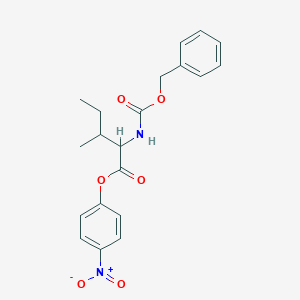

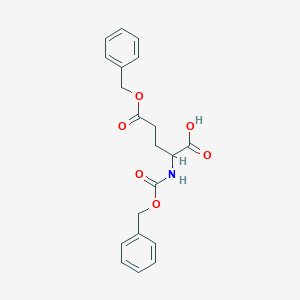

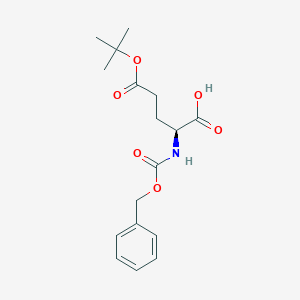

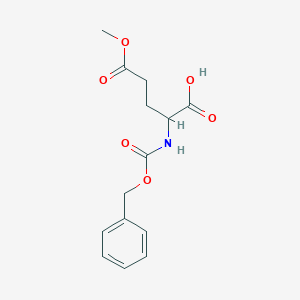

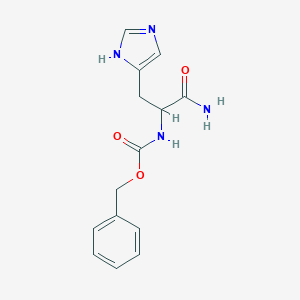

Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide , is a chemical compound with the molecular formula C14H16N4O3 . It has an average mass of 288.302 Da and a monoisotopic mass of 288.122253 Da .

Synthesis Analysis

The synthesis of Z-His-NH2 involves the reaction of Carbamic acid, [2-azido-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]-, phenylmethyl ester . In addition, it has been used in the construction of Ag3PO4/UiO-66-NH2 Z-Scheme Heterojunction with Enhanced Photocatalytic Activity .Molecular Structure Analysis

Z-His-NH2 has a defined stereo center . Its structure includes a benzyl group, an amino group, an imidazole ring, and a carbamate group .Chemical Reactions Analysis

Z-His-NH2 can participate in nucleophilic addition reactions . For example, it can react with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .Physical And Chemical Properties Analysis

Z-His-NH2 has a density of 1.3±0.1 g/cm3, a boiling point of 662.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.0 mmHg at 25°C . It has 7 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds .Aplicaciones Científicas De Investigación

Photocatalytic Removal of NO

Z-His-NH2 has been used in the development of a direct Z-scheme UiO-66-NH2/Bi2MoO6 heterojunction with a nanoflower-like structure. This structure has been used to investigate the effect of relative humidity on the photocatalytic removal of NO . The optimized heterojunction showed a removal efficiency of NO of 71.6% at a NO concentration of 1.07 mg·m−3 (relative humidity = 10%), and the generation of NO2 was only 1.1% .

Photocatalytic Hydrogen Evolution

Z-His-NH2 has been used in the development of Z-scheme UiO-66-NH2@Au@CdS photocatalysts. These photocatalysts have been used to maximize the photocatalytic hydrogen evolution by using aminated-functionalized linkers . The highest H2 generation rate obtained was 39.5 µmol h−1, which is 2.18 times higher than that of the Z-scheme photocatalysts constructed by UiO-66 .

Environmental Pollution Remediation

Z-His-NH2 has been used in the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks have been proven as efficient catalysts for photocatalytic hydrogen (H2) evolution . This application is particularly important for environmental pollution remediation .

Mecanismo De Acción

Target of Action

Z-His-NH2, also known as Nα-[(Benzyloxy)carbonyl]-L-histidinamide

Mode of Action

It’s known that the histidine residue in z-his-nh2 plays a versatile role in protein interactions . The imidazole side chain of histidine can form various types of interactions, including cation-π interactions, π-π stacking interactions, hydrogen-π interactions, and coordinate interactions with metallic cations . These interactions can lead to changes in the structure and function of the target proteins.

Biochemical Pathways

For instance, it’s involved in protein interactions and can be a key residue in enzyme catalytic reactions

Pharmacokinetics

The size of nanoparticles like z-his-nh2 can influence their biodistribution and biological activities . For instance, nanoparticles of different sizes were found to demonstrate size-dependent and tissue-specific effects . More research is needed to outline the specific ADME properties of Z-His-NH2 and their impact on its bioavailability.

Result of Action

It’s known that histidine, a component of z-his-nh2, can play multiple roles in molecular interactions, often being the key residue in enzyme catalytic reactions . These interactions can lead to changes in the structure and function of the target proteins, potentially affecting cellular processes.

Action Environment

The action of Z-His-NH2 can be influenced by various environmental factors. For instance, the photocatalytic performance of similar compounds has been found to be enhanced by improving the transfer and separation efficiency of photogenerated carriers by building optimized heterojunctions . Moreover, the relative humidity in the air was found to be a key factor affecting the photocatalytic removal of NO

Safety and Hazards

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c15-13(19)12(6-11-7-16-9-17-11)18-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H2,15,19)(H,16,17)(H,18,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVGCKUYWFCKIV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.